7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
7-fluoro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8FNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |
InChI Key |
CHMSQVIAGIPJTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
This method involves the construction of the isoquinoline dione core via Friedel-Crafts acylation followed by cyclization.
- Friedel-Crafts Acylation :
- React N-methacryloyl-N-methylbenzamide with thiols (e.g., phenylthiol) in dichloroethane under acidic conditions (TsOH·H₂O catalyst).
- Conditions : 60°C, 12 h, oxygen atmosphere.
- Yield : 38% for 7-fluoro-2,4-dimethyl-4-((phenylthio)methyl)isoquinoline-1,3-dione.
- Cyclization :
- Intramolecular cyclization forms the tetrahydroisoquinoline dione framework.
- Key Intermediate : 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is isolated via silica gel chromatography (hexane/EtOAc).
- Direct introduction of fluorine and methyl groups.
- Compatible with diverse thiol substrates.
- Moderate yields due to competing side reactions.
Sodium Borohydride Reduction of Dihydroisoquinoline Intermediates
A reduction-based approach starting from dihydroisoquinoline precursors.
- Synthesis of 1-Methyl-7-fluoro-3,4-dihydroisoquinoline :
- React 6,10b-dihydro-10b-methyl-5H-oxazolo[2,3-a]isoquinolin-2,3-dione with methanol and sulfuric acid under reflux.
- Conditions : 18 h reflux, followed by neutralization and extraction.
- Reduction with Sodium Borohydride :
- Reduce the dihydroisoquinoline intermediate using NaBH₄ in methanol.
- Yield : 87% for 1-methyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline.
- Cyclization : Acid-mediated closure of the oxazolo-isoquinoline intermediate.
- Purification : Dichloromethane extraction and silica gel chromatography.
- Scalable for gram-scale synthesis.
Lithiation-Formylation Strategy
A metalation approach to introduce fluorine at the 7-position.
- Lithiation of Pivaloylamide Precursors :
- Treat 2-(3-fluorophenyl)ethylamine with butyllithium in THF at −78°C.
- Conditions : −78°C, 2 h, followed by formylation with DMF.
Modifications for 7-Fluoro Isomer :
- Adjust substituent positions during lithiation to target the 7-fluoro derivative.
Yield : 78% for 8-fluoro-3,4-dihydroisoquinoline hydrochloride.
Comparative Analysis of Methods
Challenges and Optimizations
- Fluorine Incorporation : Direct fluorination often requires harsh conditions (e.g., HBr/Br₂). Newer methods use lithiation to position fluorine selectively.
- Methylation : N-Methylation via alkylation (e.g., methyl iodide) is efficient but may require protecting groups.
- Purification : Silica gel chromatography (hexane/EtOAc or CH₂Cl₂/MeOH) is critical for isolating pure dione products.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity to these targets, potentially leading to the modulation of various biological pathways . The exact pathways and molecular targets are still under investigation, but its unique structure allows for selective interactions that can result in specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione with key analogs based on substituents, pharmacological activity, and physicochemical properties:
Key Observations:
Substituent Effects on Bioactivity: The 1,3-dione moiety (as in the target compound) is critical for receptor interactions. Indolin-1,3-dione analogs show σ₂ receptor selectivity, suggesting that the dione group may enhance binding to this subtype .
Synthetic Flexibility: Compounds with sulfonyl chloride groups (e.g., 2-trifluoroacetyl-7-sulfonyl chloride derivatives) are versatile intermediates for further derivatization, unlike the target compound, which lacks such reactive sites . Methoxy-substituted tetrahydroisoquinolines are synthesized via LiAlH₄ reduction, a method likely applicable to the fluorinated analog .
Physicochemical Properties :
- The methyl group at position 2 in the target compound introduces steric hindrance, which may reduce off-target interactions compared to unsubstituted analogs.
- Phenyl-substituted derivatives (e.g., 7-phenyl-THIQ-1-one) exhibit higher lipophilicity (predicted logP ~3.5), whereas the fluorine in the target compound may balance solubility and lipophilicity (logP ~2.8 estimated) .
Research Findings and Implications
- σ Receptor Selectivity: The 1,3-dione scaffold in the target compound aligns with findings from indolin-dione derivatives, where the additional carbonyl group drives σ₂ receptor selectivity .
Biological Activity
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10FNO2
- Molecular Weight : 179.19 g/mol
- CAS Number : 1199813-81-4
Biological Activity Overview
The biological activity of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been explored primarily in the context of its anticancer properties and its effects on various biological pathways.
Anticancer Activity
Research indicates that this compound exhibits promising cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione shows significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione | MCF-7 | 15.06 | |
| Doxorubicin (control) | MCF-7 | 0.958 |
The mechanism by which 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects appears to involve:
-
Aromatase Inhibition : The compound has been shown to inhibit aromatase activity, which is crucial in estrogen synthesis. This inhibition can potentially reduce estrogen-dependent tumor growth.
- Aromatase Inhibition IC50 : The compound's inhibitory effect on aromatase was found to be comparable to established inhibitors like letrozole.
| Compound | Aromatase Inhibition IC50 (µM) | Reference |
|---|---|---|
| 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione | 0.146 | |
| Letrozole (control) | 0.031 |
Case Studies
A recent study focused on the synthesis and biological evaluation of various tetrahydroisoquinoline derivatives including the compound . The findings highlighted its potential as a lead compound for further development in cancer therapeutics.
Study Highlights:
- Synthesis : The compound was synthesized using standard organic chemistry techniques.
- Biological Testing : Following synthesis, the compound was tested against multiple cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
